molecular formula C6H9F3O2S B14566763 5-(Trifluoromethanesulfonyl)pent-1-ene CAS No. 61795-11-7

5-(Trifluoromethanesulfonyl)pent-1-ene

Cat. No.: B14566763
CAS No.: 61795-11-7
M. Wt: 202.20 g/mol
InChI Key: DIDSMWRTWDPHPY-UHFFFAOYSA-N
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Description

5-(Trifluoromethanesulfonyl)pent-1-ene is an organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a pent-1-ene backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethanesulfonyl)pent-1-ene typically involves the reaction of pent-1-ene with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:

CH2=CH(CH2)3H+CF3SO2ClCH2=CH(CH2)3SO2CF3+HCl\text{CH}_2=\text{CH}(\text{CH}_2)_3\text{H} + \text{CF}_3\text{SO}_2\text{Cl} \rightarrow \text{CH}_2=\text{CH}(\text{CH}_2)_3\text{SO}_2\text{CF}_3 + \text{HCl} CH2​=CH(CH2​)3​H+CF3​SO2​Cl→CH2​=CH(CH2​)3​SO2​CF3​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethanesulfonyl)pent-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Electrophilic Addition: Formation of dibromo or bromoalkanes.

    Nucleophilic Substitution: Formation of sulfonamide or sulfonate derivatives.

    Oxidation: Formation of sulfonic acids or sulfonates.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethanesulfonyl)pent-1-ene involves its ability to act as an electrophile or nucleophile, depending on the reaction conditions. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. In biological systems, it can modify proteins by reacting with nucleophilic amino acid residues, thereby altering protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an alkene and a trifluoromethanesulfonyl group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to participate in both electrophilic and nucleophilic reactions makes it a valuable intermediate in organic chemistry .

Properties

CAS No.

61795-11-7

Molecular Formula

C6H9F3O2S

Molecular Weight

202.20 g/mol

IUPAC Name

5-(trifluoromethylsulfonyl)pent-1-ene

InChI

InChI=1S/C6H9F3O2S/c1-2-3-4-5-12(10,11)6(7,8)9/h2H,1,3-5H2

InChI Key

DIDSMWRTWDPHPY-UHFFFAOYSA-N

Canonical SMILES

C=CCCCS(=O)(=O)C(F)(F)F

Origin of Product

United States

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